molecular formula C6H9FO3 B13915401 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B13915401
M. Wt: 148.13 g/mol
InChI Key: SYYYEECLUUASCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is a fluorinated derivative of tetrahydrofuran-3-carboxylic acid, characterized by a fluoromethyl (-CH2F) substituent at the 3-position of the tetrahydrofuran ring.

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

3-(fluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H9FO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4H2,(H,8,9)

InChI Key

SYYYEECLUUASCV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The carboxylic acid group allows for interactions with enzymes and other proteins, potentially leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid, highlighting substituent effects on physicochemical properties and applications:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications References
Tetrahydrofuran-3-carboxylic acid C5H8O3 116.12 g/mol -COOH at C3 Building block for bioactive molecules
4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid C6H7F3O3 184.11 g/mol -CF3 at C4, -COOH at C3 High lipophilicity; potential drug candidate
3-(Trifluoromethyl)-2-thiophenecarboxylic acid C6H3F3O2S 196.14 g/mol -CF3 at C3, -COOH at C2 Antibacterial activity
(R)-Tetrahydrofuran-3-carboxylic acid C5H8O3 116.12 g/mol -COOH at C3 (R-enantiomer) Chiral synthon; market value: $2.5M (2024)
2-(Trifluoromethyl)-5-methylfuran-3-carboxylic acid C7H5F3O3 194.11 g/mol -CF3 at C2, -CH3 at C5 Intermediate in agrochemical synthesis
Key Observations:
  • Fluorine Substitution: The introduction of fluorinated groups (e.g., -CH2F, -CF3) enhances metabolic stability and lipophilicity, crucial for drug design. For instance, 4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid (184.11 g/mol) exhibits higher molecular weight and lipophilicity compared to non-fluorinated analogs .
  • Ring Heteroatoms : Replacing the tetrahydrofuran oxygen with sulfur (e.g., thiophene derivatives) alters electronic properties and bioactivity. 3-Fluorothiophene-2-carboxylic acid (146.14 g/mol) demonstrates antibacterial efficacy due to sulfur's electronegativity .
  • Stereochemistry : The (R)-enantiomer of tetrahydrofuran-3-carboxylic acid is commercially significant, with a projected market value of $2.5 million in 2024, underscoring the demand for chiral intermediates .

Biological Activity

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound features a tetrahydrofuran ring and a carboxylic acid functional group, with a fluoromethyl substituent at the third position. Its molecular formula is C6H9FO2C_6H_9FO_2, with a molecular weight of approximately 150.14 g/mol.

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts due to the influence of the fluorine atom on electronic properties and steric effects. The presence of the fluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Key Mechanisms:

  • Enzyme Inhibition : The fluoromethyl group can enhance binding affinity to target enzymes through hydrophobic interactions.
  • Altered Metabolism : Fluorinated compounds may resist metabolic degradation, prolonging their action in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, studies on related trifluoromethyl-substituted compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi .

Case Studies

Comparative Analysis

Compound NameCAS NumberKey FeaturesBiological Activity
This compound84763052Contains a single fluoromethyl groupPotential antimicrobial and cytotoxic effects
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid2751620-45-6Contains two fluorine atomsDemonstrated higher potency in biological assays
2-(Difluoromethyl)propanoic acid1012460-69-5Lacks tetrahydrofuran structureUsed as an intermediate in drug synthesis

Synthesis and Development

The synthesis of this compound typically involves several steps starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and purity, making it a viable candidate for further pharmacological exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.